2,3,6,7-Tetrahydro-9-(diacetylamino)-1H,5H-benzo(ij)quinolizine
    2,3,6,7-Tetrahydro-9-(diacetylamino)-1H,5H-benzo(ij)quinolizine
        
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        101077-21-8    
    
    
        VCID:
        
        VC20742090    
        
        InChI:
        
        InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3    
    
        
        SMILES:
        
        CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C    
    
        
        Molecular Formula:
        
        C16H20N2O2    
    
        
        Molecular Weight:
        
        272.34 g/mol    
    
2,3,6,7-Tetrahydro-9-(diacetylamino)-1H,5H-benzo(ij)quinolizine
CAS No.: 101077-21-8
Cat. No.: VC20742090
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 101077-21-8 | 
|---|---|
| Molecular Formula | C16H20N2O2 | 
| Molecular Weight | 272.34 g/mol | 
| IUPAC Name | N-acetyl-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide | 
| Standard InChI | InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3 | 
| Standard InChI Key | TZCGQOBSJSNTMP-UHFFFAOYSA-N | 
| SMILES | CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C | 
| Canonical SMILES | CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume
 
                             Molecular Mass Calculator